Guanidine-13C,15N3 hydrochloride

Mass spectrometry Stable isotope labeling Internal standard

Guanidine-13C,15N3 hydrochloride is the definitive M+4 stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS, LC-MS, GC-MS, and NMR workflows. Unlike M+1 or M+3 analogs, complete 13C and 15N substitution on the guanidine core provides unambiguous spectral separation from endogenous isotopic envelopes, eliminating cross-talk. 13C/15N labeling avoids deuterium-associated chromatographic isotope effects, ensuring identical retention time and matrix experience as the native analyte—critical for regulatory-compliant bioanalysis. Deploy for guanidine and guanidino compound quantitation in plasma, urine, tissue, pharmaceutical impurity profiling, and protein denaturation studies. Choose M+4 precision where single-isotope labels fall short.

Molecular Formula CH6ClN3
Molecular Weight 99.5 g/mol
CAS No. 285977-73-3
Cat. No. B056296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine-13C,15N3 hydrochloride
CAS285977-73-3
SynonymsGuanidine-13C-15N3, Monohydrochloride
Molecular FormulaCH6ClN3
Molecular Weight99.5 g/mol
Structural Identifiers
SMILESC(=N)(N)N.Cl
InChIInChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1;
InChIKeyPJJJBBJSCAKJQF-UJNKEPEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine-13C,15N3 Hydrochloride (CAS 285977-73-3): Stable Isotope-Labeled Chaotropic Agent for MS and NMR Quantitation


Guanidine-13C,15N3 hydrochloride (CAS 285977-73-3) is a stable isotope-labeled derivative of guanidine hydrochloride wherein the central carbon atom is substituted with carbon-13 (13C) and all three nitrogen atoms are substituted with nitrogen-15 (15N) . With a molecular weight of 99.50 g/mol and mass shift of M+4 relative to the unlabeled parent compound (guanidine hydrochloride, CAS 50-01-1), this compound retains the strong chaotropic and protein-denaturing properties of guanidine hydrochloride while providing a distinct isotopic signature . It is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (LC-MS, GC-MS) and NMR spectroscopy applications [1].

Why Guanidine-13C,15N3 Hydrochloride Cannot Be Replaced by Unlabeled or Singly-Labeled Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS or GC-MS workflows, unlabeled guanidine hydrochloride cannot serve as a reliable internal standard because it co-elutes identically with the endogenous analyte, providing no mass spectrometric distinction for ion suppression compensation or recovery correction [1]. Singly-labeled analogs—such as guanidine-13C hydrochloride (M+1) or guanidine-15N3 hydrochloride (M+3)—offer limited mass separation from naturally occurring isotopic peaks, increasing the risk of isotopic cross-talk between analyte and internal standard signals . Furthermore, deuterium-labeled alternatives (e.g., guanidine-d5) may exhibit chromatographic isotope effects where deuterium substitution alters retention time relative to the analyte, compromising quantitation accuracy in reversed-phase LC [2]. Guanidine-13C,15N3 hydrochloride (M+4) addresses these limitations through complete heavy-isotope substitution on the core framework, providing a mass shift sufficient to avoid overlap with natural isotopic envelopes while maintaining chromatographic co-elution fidelity.

Quantitative Differentiation Evidence for Guanidine-13C,15N3 Hydrochloride (CAS 285977-73-3) Relative to Analogs


Mass Shift (M+4) of Guanidine-13C,15N3 Hydrochloride Enables Complete Spectral Separation from Unlabeled and Singly-Labeled Analogs

Guanidine-13C,15N3 hydrochloride produces a mass shift of M+4 relative to unlabeled guanidine hydrochloride (nominal mass ~95.5 Da), compared to M+1 for guanidine-13C hydrochloride and M+3 for guanidine-15N3 hydrochloride . This +4 Da separation places the internal standard signal beyond the M+1, M+2, and M+3 natural isotopic peaks of the unlabeled analyte (which arise from naturally occurring 13C and 15N), minimizing isotopic cross-talk and enabling unambiguous peak integration in complex biological matrices .

Mass spectrometry Stable isotope labeling Internal standard Quantitative bioanalysis

Quadruple Heavy-Atom Substitution in Guanidine-13C,15N3 Hydrochloride Eliminates Deuterium-Associated Chromatographic Isotope Effects

Unlike deuterium-labeled internal standards (e.g., guanidine-d5 hydrochloride) which can exhibit reversed-phase HPLC retention time shifts of 0.02–0.2 minutes relative to the unlabeled analyte due to differences in C–D vs. C–H bond polarity and hydrophobicity [1], guanidine-13C,15N3 hydrochloride co-elutes with its unlabeled counterpart within typical LC method variability [2]. This co-elution behavior is critical for compensating matrix effects and ionization suppression that vary across the chromatographic elution profile [3].

LC-MS method development Internal standard selection Isotope effects Chromatography

Dual-Isotope Enrichment in Guanidine-13C,15N3 Hydrochloride Exceeds Typical Specification Thresholds for SIL-IS Purity

Commercially available guanidine-13C,15N3 hydrochloride is supplied with isotopic enrichment specifications of ≥99 atom% 13C and ≥98 atom% 15N [1]. This dual-label enrichment level meets or exceeds the typical ≥98 atom% threshold commonly required for stable isotope-labeled internal standards in regulated bioanalytical method validation .

Isotopic enrichment Certificate of Analysis Quality control Stable isotope procurement

Complete Framework Labeling of Guanidine-13C,15N3 Hydrochloride Supports Multi-Fragment MS/MS Quantitation

The 13C and 15N labeling pattern of guanidine-13C,15N3 hydrochloride places a heavy isotope on the central carbon and all three nitrogen atoms, ensuring that any fragment ion containing carbon or nitrogen retains the isotopic label . This contrasts with single-label analogs where only a subset of fragments carries the mass shift, which may limit the choice of MRM transitions for quantitation .

MS/MS Multiple reaction monitoring Tandem mass spectrometry Internal standard

Guanidine-13C,15N3 Hydrochloride Enables High-Precision Quantitation of Guanidino Compounds in Clinical Research Applications

In a method for quantifying guanidino and ureido compounds in human thyroid tissues using benzylic rearrangement stable isotope labeling (BRSIL) with LC-MS, stable isotope-labeled internal standards effectively normalized MS intensity and compensated for matrix effects, ion suppression, and sample preparation variability [1]. Guanidine-13C,15N3 hydrochloride has been identified as a suitable internal standard for precise quantification of guanidine and its derivatives in complex biological matrices . The M+4 mass shift of the 13C,15N3-labeled compound provides optimal signal separation from the natural isotopic distribution of endogenous guanidino compounds .

Clinical metabolomics Guanidino compounds Stable isotope dilution Biomarker quantitation

Procurement Specification for Guanidine-13C,15N3 Hydrochloride Includes Verified Certificate of Analysis with Traceable Isotopic Purity

Commercial suppliers of guanidine-13C,15N3 hydrochloride provide a comprehensive Certificate of Analysis (CoA) documenting chemical purity (≥98%) and isotopic enrichment (≥99 atom% 13C, ≥98 atom% 15N) with a stated stability of ≥1 year [1][2]. This level of documentation is consistent with requirements for materials used in GLP-compliant bioanalytical studies and supports method validation documentation [3].

Quality assurance Regulatory compliance Certificate of Analysis Procurement

Primary Research and Industrial Application Scenarios for Guanidine-13C,15N3 Hydrochloride


LC-MS/MS Quantitative Bioanalysis of Endogenous Guanidino Compounds in Clinical Research

Guanidine-13C,15N3 hydrochloride (M+4) is deployed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of guanidine and related guanidino compounds (e.g., creatine, arginine, guanidinoacetate) in human plasma, urine, and tissue samples using LC-ESI-MS/MS [1]. Its M+4 mass shift provides unambiguous spectral separation from the natural isotopic envelope of endogenous guanidine, enabling reliable peak integration and compensation for matrix-induced ion suppression [2]. This application supports clinical metabolomics studies, biomarker discovery, and diagnostic research where precise measurement of guanidino compound concentrations is required .

Method Development and Validation for Pharmaceutical QC of Guanidine-Containing APIs

In pharmaceutical quality control, guanidine-13C,15N3 hydrochloride serves as an internal standard for validated LC-MS methods used to quantify residual guanidine impurities in active pharmaceutical ingredients (APIs) and drug products [1]. The co-elution fidelity of 13C/15N-labeled compounds (without deuterium-associated retention time shifts) ensures that the internal standard experiences identical matrix effects and ionization conditions as the target analyte throughout the chromatographic run, which is critical for method robustness and regulatory compliance [2].

NMR-Based Structural Elucidation and Protein Denaturation Studies

Guanidine-13C,15N3 hydrochloride is utilized in NMR spectroscopy for structural elucidation of guanidine-protein interactions and for studying protein unfolding mechanisms [1]. The 13C and 15N labels provide distinct NMR-active nuclei that enable selective observation of guanidine-specific interactions without interference from background signals. This application is particularly relevant for studying the chaotropic denaturation pathways of proteins where guanidine hydrochloride is employed as a denaturant [2].

Tracer Studies for Metabolic Pathway Elucidation of Guanidine Derivatives

As a stable isotope-labeled tracer, guanidine-13C,15N3 hydrochloride is employed in metabolic research to trace the incorporation and transformation of guanidine moieties in biological systems [1]. The dual-labeling strategy (13C and 15N) enables simultaneous tracking of both carbon and nitrogen metabolic fates using MS or NMR detection, providing mechanistic insights into guanidine metabolism, biosynthesis of arginine, and related pathways [2].

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